N-methyl-4-(4-nitrophenoxy)picolinamide
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Overview
Description
N-methyl-4-(4-nitrophenoxy)picolinamide: is a chemical compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(4-nitrophenoxy)picolinamide typically involves the reaction of 4-nitrophenol with N-methyl-4-chloropyridine-2-carboxamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N-methyl-4-(4-nitrophenoxy)picolinamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, basic conditions, solvents like DMF or DMSO.
Major Products Formed:
Reduction: N-methyl-4-(4-aminophenoxy)picolinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic activity against cancer cell lines such as A549, H460, and HT29.
Medicine: Potential antitumor agent with marked antiproliferative activity, superior to some reference drugs.
Industry: Potential use in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-methyl-4-(4-nitrophenoxy)picolinamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The compound may bind to and inhibit enzymes or receptors that are crucial for tumor cell proliferation .
Comparison with Similar Compounds
- N-methyl-4-phenoxypicolinamide
- N-methyl-4-(4-aminophenoxy)picolinamide
- N-methyl-4-(4-thiolphenoxy)picolinamide
Comparison: N-methyl-4-(4-nitrophenoxy)picolinamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits superior cytotoxic activity against certain cancer cell lines, making it a promising candidate for further development as an antitumor agent .
Properties
IUPAC Name |
N-methyl-4-(4-nitrophenoxy)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-14-13(17)12-8-11(6-7-15-12)20-10-4-2-9(3-5-10)16(18)19/h2-8H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJHMYQEWVHEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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